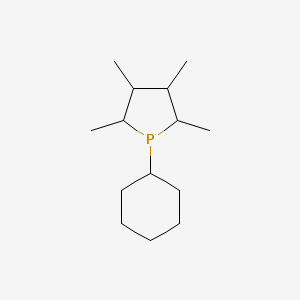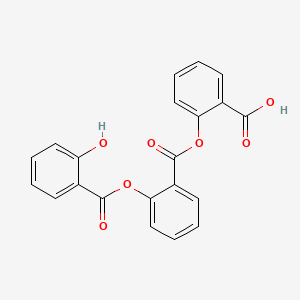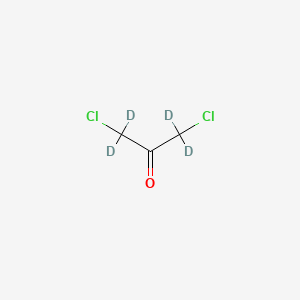
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a chemical compound with the molecular formula C5H10F3NO2 and a molecular weight of 173.13 . It is also known by other names such as 1,1,1-trifluoro-3,3-dimethoxypropan-2-amine .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine consists of a propyl chain with three fluorine atoms attached to the first carbon atom and two methoxy groups attached to the third carbon atom . The nitrogen atom is attached to the second carbon atom .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has a predicted boiling point of 163.8±40.0 °C and a predicted density of 1?±.0.06 g/cm3 . The pKa is predicted to be 5.07±0.50 .Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
Analysis of Fluorinated Alternatives
Fluoroalkylether compounds, including various fluorinated alternatives, have been extensively monitored to understand their environmental fate and effects. These studies, focused on compounds such as F-53B, Gen-X, ADONA, and others, reveal the necessity for advanced analytical methods to detect and quantify their presence in environmental and biomonitoring samples. The research emphasizes the significance of understanding the comparative environmental behavior of these compounds alongside legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Munoz et al., 2019).
Biodegradation and Environmental Fate
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals is crucial for assessing the environmental fate and potential remediation strategies for these persistent compounds. Studies highlight the biodegradability of various fluorinated substances, including those with perfluoroalkyl and polyfluoroalkyl chains, which can ultimately transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as PFOA and PFOS. These findings are pivotal for evaluating the degradation pathways and environmental impacts of fluorinated compounds (Liu & Mejia Avendaño, 2013).
Applications in Drug Discovery and Biological Research
Strategically Placed Trifluoromethyl Substituent in Antitubercular Drug Design
The trifluoromethyl (-CF3) group is a significant pharmacophore in antitubercular drug design, illustrating the importance of fluorinated compounds in medicinal chemistry. The incorporation of the trifluoromethyl group into antitubercular agents has been shown to enhance their potency and improve pharmacokinetic and pharmacodynamic properties. This underscores the role of fluorination in developing more effective antitubercular therapies (Thomas, 1969).
Environmental and Health Risks
Emerging Concerns of Novel Fluorinated Alternatives
The health risks and environmental persistence of novel fluorinated alternatives, such as hexafluoropropylene oxide dimer (HFPO-DA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), have become a significant concern. These compounds, intended as replacements for legacy PFASs, exhibit comparable or even more severe potential toxicity, highlighting the need for comprehensive toxicological studies to assess their safety and environmental impact (Wang et al., 2019).
Propiedades
Número CAS |
1314908-64-9 |
|---|---|
Nombre del producto |
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine |
Fórmula molecular |
C5H10F3NO2 |
Peso molecular |
173.135 |
Nombre IUPAC |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
Clave InChI |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
SMILES |
COC(C(C(F)(F)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



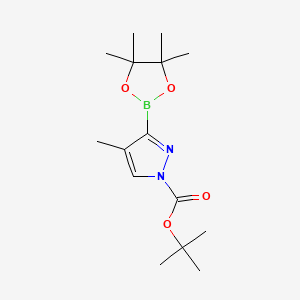
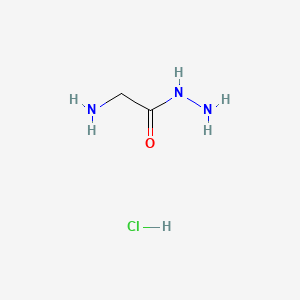
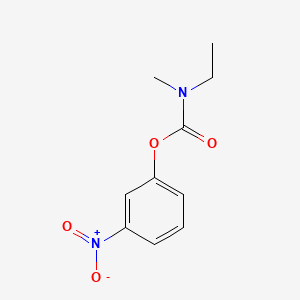
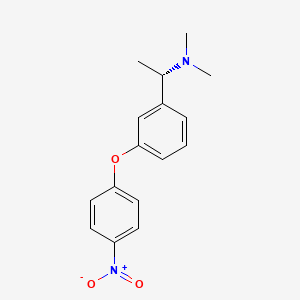
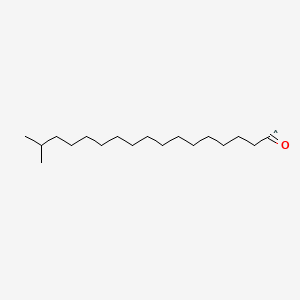
![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
